(32-Carbonyl)-RMC-5552

Description

BenchChem offers high-quality (32-Carbonyl)-RMC-5552 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (32-Carbonyl)-RMC-5552 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C93H134N10O24 |

|---|---|

Molecular Weight |

1776.1 g/mol |

IUPAC Name |

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C93H134N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73,76-79,84-85,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)/b13-11-,16-12-,60-17-,64-49-/t59-,61-,62-,63-,65-,66+,71+,73+,76-,77+,78+,79-,84-,85+,93-/m1/s1 |

InChI Key |

CHLJLODIXLIFHL-ZDVRXXCFSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)/C)O)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

(32-Carbonyl)-RMC-5552 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of RMC-5552

Introduction

RMC-5552 is an investigational, third-generation, bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] It represents a novel therapeutic approach designed to overcome the limitations of previous mTOR inhibitors for the treatment of cancers characterized by the hyperactivation of the PI3K/mTOR signaling pathway.[1][3] This guide provides a detailed overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to RMC-5552.

Core Mechanism of Action: Bi-Steric Inhibition

The core innovation of RMC-5552 lies in its "bi-steric" mechanism. Unlike its predecessors, RMC-5552 is engineered to interact with two distinct sites on the mTOR kinase simultaneously:

-

The Allosteric Site: It binds to the FKBP12-Rapamycin Binding (FRB) domain, a mechanism shared with first-generation inhibitors (rapalogs).[1][4]

-

The Orthosteric Site: It concurrently occupies the ATP-binding site within the mTOR kinase domain, a mechanism used by second-generation, ATP-competitive inhibitors.[5]

This dual engagement results in a potent and more durable suppression of mTORC1 activity compared to agents that bind to only one site.[1][6] A key structural feature of RMC-5552 is the reduction of the carbonyl at the C32 position of its rapamycin-like core to a hydroxyl group, a modification that modulates its binding affinity for FKBP12 and enhances the chemical stability of the macrocycle.[7]

A significant advantage of RMC-5552 is its high selectivity for mTORC1 over mTORC2, with approximately 40-fold greater potency for mTORC1 in cellular assays.[1][4][8] This selectivity is crucial as the inhibition of mTORC2 is linked to dose-limiting toxicities, particularly hyperglycemia, which has constrained the clinical utility of second-generation pan-mTOR inhibitors.[1][8] By sparing mTORC2, RMC-5552 is designed to have a more favorable safety profile.

Signaling Pathway and Downstream Effects

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1][9] mTORC1, a key component of this pathway, phosphorylates several downstream substrates to promote protein synthesis and cell cycle progression.[9][10]

RMC-5552 exerts its anti-tumor effects by potently inhibiting the phosphorylation of two critical mTORC1 substrates:

-

4E-Binding Protein 1 (4EBP1): Phosphorylation of 4EBP1 by mTORC1 causes it to release the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of oncogenic proteins. RMC-5552's ability to fully suppress 4EBP1 phosphorylation is a major advantage over rapalogs, which are largely ineffective in this regard.[11][12] By keeping 4EBP1 in its active, hypophosphorylated state, RMC-5552 effectively shuts down this critical pathway for tumor cell growth.[9][11]

-

Ribosomal Protein S6 Kinase (S6K): Inhibition of S6K phosphorylation further contributes to the suppression of protein synthesis.[9]

The comprehensive inhibition of these downstream effectors leads to cell cycle arrest, decreased proliferation, and the induction of apoptosis in tumor cells with an activated mTORC1 pathway.[7][9]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity

| Target Substrate | Assay Type | IC₅₀ | mTORC1/mTORC2 Selectivity | Reference |

| p-S6K (mTORC1) | Cellular Assay | 0.14 nM | ~40-fold | [4] |

| p-4EBP1 (mTORC1) | Cellular Assay | 0.48 nM | ~40-fold | [4] |

| p-AKT (mTORC2) | Cellular Assay | 19 nM | ~40-fold | [4] |

Table 2: Phase 1 Clinical Trial (NCT04774952) Initial Results

| Parameter | Data | Date Reported | Reference |

| Enrolled Patients | 14 | Jan 13, 2022 | [11] |

| Enrolled Patients | 57 | Oct 10, 2023 | [8] |

| Dose Levels | 1.6 - 16 mg (IV, weekly) | Oct 10, 2023 | [8] |

| Common Adverse Events | Mucositis/stomatitis (43%), decreased appetite (29%) | Jan 13, 2022 | [11] |

| Hyperglycemia Incidence | 4% (not dose-limiting) | Oct 10, 2023 | [1][8] |

| Preliminary Efficacy | 1 Confirmed Partial Response (PTEN-mutant H&N Cancer), 3 Stable Disease (in 5 evaluable patients at ≥6 mg dose) | Jan 13, 2022 | [11] |

Table 3: Preclinical In Vivo Antitumor Activity

| Cancer Model | Dosing Regimen | Outcome | Reference |

| HCC1954 Breast Cancer Xenograft | 1 mg/kg (weekly) | Significant growth inhibition | [8] |

| HCC1954 Breast Cancer Xenograft | 3 mg/kg (weekly) | Tumor stasis | [8] |

| MCF-7 Breast Cancer Xenograft | 1-10 mg/kg (i.p., weekly) | Antitumor activity | [4] |

| NCI-H2122 NSCLC Xenograft (Tool Compound RMC-6272 + Sotorasib) | 10 mg/kg (weekly) + 100 mg/kg (daily) | Tumor regressions | [10] |

Experimental Protocols

In Vivo Xenograft Model for Antitumor Activity

This protocol outlines the typical methodology used in preclinical studies to assess the efficacy of RMC-5552.

-

Cell Culture: HCC1954 human breast cancer cells, which harbor a PIK3CA (H1047R) mutation leading to mTOR pathway activation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.[8]

-

Tumor Implantation: An appropriate number of HCC1954 cells are harvested and implanted subcutaneously into the flank of immunocompromised mice.[8]

-

Tumor Growth and Grouping: Tumors are allowed to grow to a specified volume. Mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: RMC-5552 is administered, typically via intravenous (IV) or intraperitoneal (i.p.) injection, on a weekly schedule at specified dose levels (e.g., 1 mg/kg, 3 mg/kg).[8]

-

Monitoring and Endpoints:

-

Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and volume is calculated.

-

Body Weight: Animal body weight is monitored as an indicator of drug tolerability.[8]

-

Pharmacodynamics: At the end of the study, tumors may be excised at various time points post-dose to analyze the levels of phosphorylated proteins (like p-4EBP1) via immunoblotting to confirm target engagement.[8]

-

Phase 1 Clinical Trial (NCT04774952) Design

-

Study Type: A first-in-human, open-label, multicenter, dose-escalation study.[1][8]

-

Patient Population: Adult patients with advanced solid tumors, with enrichment for those having known genomic alterations in the PI3K/mTOR pathway.[8]

-

Treatment: RMC-5552 administered as a weekly intravenous infusion in escalating dose cohorts.[8]

-

Primary Objectives: To assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of RMC-5552.[8]

-

Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[8]

Conclusion

RMC-5552 is a potent and highly selective bi-steric mTORC1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and early clinical trials.[8][11] Its unique mechanism of action allows for deep and durable inhibition of the mTORC1 pathway, particularly suppressing 4EBP1 phosphorylation, while sparing mTORC2, thereby potentially avoiding key toxicities associated with previous generations of mTOR inhibitors.[1][4] These characteristics position RMC-5552 as a promising therapeutic agent for patients with tumors driven by mTORC1 hyperactivation, both as a monotherapy and in combination with other targeted agents.[10][11]

References

- 1. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of the third-generation, bi-steric mechanistic target of rapamycin complex 1-selective inhibitor RMC-6272 in NF2-deficient models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. atsjournals.org [atsjournals.org]

- 7. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Facebook [cancer.gov]

- 10. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. ascopubs.org [ascopubs.org]

RMC-5552: A Paradigm of Selectivity for mTORC1 Inhibition

An In-depth Technical Guide on the Mechanism, Selectivity, and Preclinical Profile of a Novel Bi-Steric Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

RMC-5552 is a first-in-class, potent, and highly selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Its unique mechanism of action, involving simultaneous engagement with both the orthosteric and allosteric sites of mTOR, confers exceptional selectivity for mTORC1 over mTORC2. This selectivity profile mitigates the dose-limiting toxicities, such as hyperglycemia, associated with previous generations of mTOR inhibitors that also target mTORC2. Preclinical data robustly demonstrate that RMC-5552 effectively suppresses the phosphorylation of 4E-binding protein 1 (4EBP1), a critical downstream effector of mTORC1, leading to potent anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the rationale behind RMC-5552's design, its selectivity profile, and the experimental methodologies used for its characterization.

Rationale for mTORC1-Selective Inhibition

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers.[1][2] The mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[3]

-

mTORC1 is a critical downstream effector of oncogenic signaling that promotes cell growth and proliferation by phosphorylating key substrates, including S6 kinase (S6K) and 4EBP1.[3] Phosphorylation of 4EBP1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the translation of oncogenic proteins such as MYC.

-

mTORC2 is involved in the activation of AKT, which regulates glucose metabolism and cell survival.[3]

First-generation mTOR inhibitors, known as rapalogs, are allosteric inhibitors that only partially suppress mTORC1 activity and have minimal effect on 4EBP1 phosphorylation.[3] Second-generation mTOR kinase inhibitors, which target the ATP-binding site, inhibit both mTORC1 and mTORC2. While more effective at inhibiting 4EBP1 phosphorylation, their clinical utility has been hampered by toxicities arising from mTORC2 inhibition, most notably hyperglycemia.[1]

RMC-5552 was developed to overcome these limitations by selectively inhibiting mTORC1. This approach aims to achieve deep and sustained inhibition of 4EBP1 phosphorylation and its downstream oncogenic signaling while sparing mTORC2, thereby offering a wider therapeutic window.[1]

The Bi-Steric Mechanism of RMC-5552

RMC-5552's novel design features a bi-steric mechanism of action. It is composed of a rapamycin-like core that binds to the allosteric FKBP12-rapamycin-binding (FRB) domain of mTOR, linked to an ATP-competitive inhibitor that binds to the orthosteric kinase active site.[1] This dual binding confers high potency and remarkable selectivity for mTORC1.

Quantitative Data on RMC-5552 Selectivity and Potency

The preclinical profile of RMC-5552 demonstrates its high potency against mTORC1 and significant selectivity over mTORC2 and other kinases.

| Parameter | Assay | Cell Line | IC50 (nM) | Selectivity | Reference |

| mTORC1 Inhibition | p4EBP1 (Thr37/46) | MDA-MB-468 | 0.48 | - | [3][4] |

| pS6K (Thr389) | N/A | 0.14 | - | N/A | |

| mTORC2 Inhibition | pAKT (Ser473) | MDA-MB-468 | 19 | ~40-fold vs. p4EBP1 | [1][4] |

| Off-Target Kinase Panel | Cellular Kinase Panel (~300 kinases) at 1 µM | N/A | <30% inhibition | >53-fold vs. other lipid kinases | [4] |

| Safety Screen | Eurofins Safety Screen 44 at 10 µM | N/A | <5% inhibition | Low promiscuity | [4] |

Table 1: In Vitro Potency and Selectivity of RMC-5552.

| Parameter | Animal Model | Tumor Model | Dosing | Result | Reference |

| Antitumor Activity | Mouse Xenograft | MCF-7 (Breast Cancer) | 1-10 mg/kg, i.p., weekly | Dose-dependent reduction in tumor volume | N/A |

| Pharmacodynamics | Mouse Xenograft | MCF-7 (Breast Cancer) | N/A | Dose-proportional duration of >80% p4EBP1 inhibition for 24-48h | [4] |

Table 2: In Vivo Efficacy and Pharmacodynamics of RMC-5552.

Signaling Pathways

RMC-5552's selective inhibition of mTORC1 profoundly impacts downstream signaling pathways critical for cancer cell growth and proliferation.

Experimental Protocols

Cellular Assay for mTORC1/mTORC2 Inhibition (Phospho-4EBP1 and Phospho-AKT)

This protocol outlines a general method for assessing the inhibition of mTORC1 and mTORC2 in a cellular context using an electrochemiluminescence-based immunoassay, such as the Meso Scale Discovery (MSD) platform.

Materials:

-

Cancer cell line (e.g., MDA-MB-468)

-

Cell culture medium and supplements

-

RMC-5552

-

96-well cell culture plates

-

MSD Phospho-4E-BP1 (Thr37/46) and Phospho-AKT (Ser473) assay kits

-

Lysis buffer with protease and phosphatase inhibitors

-

Plate reader capable of electrochemiluminescence detection

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of RMC-5552 in culture medium and treat the cells for a specified duration (e.g., 2 hours).

-

Cell Lysis: Aspirate the medium and wash the cells with cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

MSD Assay:

-

Follow the manufacturer's protocol for the MSD assay. Briefly, add cell lysates to the pre-coated MSD plates.

-

Incubate to allow capture of the target proteins (p4EBP1 and pAKT).

-

Wash the plates and add the detection antibodies.

-

After another incubation and wash step, add the read buffer.

-

Measure the electrochemiluminescence signal using a compatible plate reader.

-

-

Data Analysis: Generate dose-response curves and calculate the IC50 values for the inhibition of p4EBP1 and pAKT phosphorylation. The ratio of pAKT IC50 to p4EBP1 IC50 determines the mTORC1 selectivity.

In Vivo Xenograft Study

This protocol provides a general outline for evaluating the anti-tumor efficacy of RMC-5552 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for implantation (e.g., MCF-7)

-

RMC-5552 formulation for in vivo administration

-

Calipers for tumor measurement

-

Equipment for animal housing and monitoring

Protocol:

-

Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer RMC-5552 (e.g., intraperitoneally, once weekly) and vehicle control according to the study design.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice regularly to assess efficacy and toxicity.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points after the final dose, tumors can be harvested for the analysis of target engagement (e.g., by measuring p4EBP1 levels via MSD assay or immunohistochemistry).[5]

-

Data Analysis: Analyze tumor growth inhibition and pharmacodynamic data to evaluate the in vivo efficacy of RMC-5552.

Conclusion

RMC-5552 represents a significant advancement in the development of mTOR pathway inhibitors. Its innovative bi-steric mechanism confers high potency and exceptional selectivity for mTORC1, addressing the key limitations of previous generations of mTOR inhibitors. The robust preclinical data, demonstrating potent and selective inhibition of the mTORC1 pathway and significant anti-tumor activity, provide a strong rationale for its ongoing clinical development in cancers with hyperactive mTORC1 signaling. The detailed methodologies and data presented in this guide offer a comprehensive technical resource for researchers and clinicians in the field of oncology and drug development.

References

- 1. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (32-Carbonyl)-RMC-5552: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and biological context of (32-Carbonyl)-RMC-5552, a key precursor in the development of the novel bi-steric mTORC1-selective inhibitor, RMC-5552. This document is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development.

Introduction to RMC-5552 and the Bi-steric Inhibition of mTORC1

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[1] Hyperactivation of the PI3K/mTOR pathway is a common feature in many cancers, making it a prime therapeutic target.[2]

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but have shown limited clinical efficacy, in part due to their incomplete inhibition of 4E-BP1 phosphorylation, a key downstream effector.[3] To overcome these limitations, a new class of "bi-steric inhibitors" has been developed. These molecules are designed to simultaneously engage both the allosteric FKBP12-rapamycin binding (FRB) domain and the orthosteric ATP-binding site of mTORC1.[4][5] This dual binding leads to a more profound and selective inhibition of mTORC1.[4]

RMC-5552 is a first-in-class, bi-steric mTORC1-selective inhibitor that has demonstrated potent antitumor activity.[6][7] A key structural feature of RMC-5552 is the reduction of the carbonyl group at the C32 position of the rapamycin macrocycle to a hydroxyl group, which enhances the chemical stability of the molecule by mitigating the risk of base-induced ring opening of the β-keto lactone.[8][9] The subject of this guide, (32-Carbonyl)-RMC-5552, is the direct synthetic precursor to RMC-5552, possessing the native C32 carbonyl.

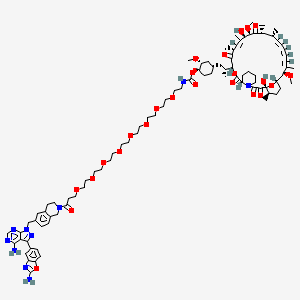

Chemical Structure

The chemical structure of (32-Carbonyl)-RMC-5552 is presented below. It consists of the rapamycin macrocyclic core, which serves as the FRB-binding element, connected via a linker at the C40 position to a potent ATP-competitive mTOR kinase inhibitor moiety.

Chemical Formula: C₉₃H₁₃₄N₁₀O₂₄[10] Molecular Weight: 1776.11 g/mol [7]

(A 2D chemical structure diagram of (32-Carbonyl)-RMC-5552 would be depicted here in a full whitepaper.)

Synthesis of (32-Carbonyl)-RMC-5552

The synthesis of (32-Carbonyl)-RMC-5552 is a multi-step process that starts with the natural product rapamycin. The core synthetic strategy involves the functionalization of the C40 hydroxyl group of rapamycin to attach a linker, which is then coupled to the ATP-competitive inhibitor fragment. The synthesis presents numerous challenges due to the complex and sensitive nature of the rapamycin macrocycle, including its numerous stereocenters and a labile conjugated triene system.[8]

The following diagram illustrates the general synthetic pathway.

Caption: Generalized synthetic pathway for (32-Carbonyl)-RMC-5552.

Detailed Experimental Protocols

The following protocols are adapted from the general procedures described in the scientific literature for the synthesis of bi-steric mTOR inhibitors.[8][9]

Step 1: Synthesis of C40-O-(p-nitrophenyl)carbonate Rapamycin

-

Reaction: To a solution of rapamycin (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, pyridine (2.0 eq) is added, followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.5 eq) in anhydrous DCM.

-

Work-up and Purification: The reaction mixture is stirred at low temperature and slowly allowed to warm. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the C40-activated rapamycin intermediate.

-

Quantitative Data: Typical yields for this step are in the range of 50-65%.[11]

Step 2: Synthesis of C40-Linked Amino-Rapamycin

-

Reaction: The C40-O-(p-nitrophenyl)carbonate rapamycin (1.0 eq) is dissolved in a suitable solvent such as dimethylacetamide (DMA). To this solution, a diamine linker (e.g., a polyethylene glycol diamine, 5.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) are added.

-

Work-up and Purification: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by LC-MS). The solvent is removed under high vacuum, and the residue is purified by reverse-phase preparative HPLC to afford the C40-linker-amine rapamycin derivative.

-

Quantitative Data: Yields for the linker attachment step typically range from 35-65%.[11]

Step 3: Coupling to the ATP-Competitive Inhibitor Moiety

-

Reaction: The C40-linker-amine rapamycin derivative (1.0 eq) is coupled to the ATP-competitive inhibitor moiety, which has been pre-activated (e.g., as an N-hydroxysuccinimide ester or an acid chloride). The reaction is carried out in an aprotic solvent like DMA in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Work-up and Purification: The reaction is monitored by LC-MS. Upon completion, the mixture is diluted with a suitable solvent and washed sequentially with aqueous acid, bicarbonate solution, and brine. The organic layer is dried and concentrated. The final product, (32-Carbonyl)-RMC-5552, is purified by reverse-phase preparative HPLC.

-

Quantitative Data: The final coupling step can have variable yields depending on the specific coupling partners and conditions.

Characterization of (32-Carbonyl)-RMC-5552

The structure and purity of the synthesized (32-Carbonyl)-RMC-5552 and its intermediates are confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of the rapamycin macrocycle, the linker, and the ATP-competitive inhibitor moiety. Multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed for complete signal assignment of the complex structure.[3][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final compound, providing a precise mass measurement that matches the calculated value for C₉₃H₁₃₄N₁₀O₂₄.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. Analytical reverse-phase HPLC with UV detection is typically employed, and the purity is determined by the percentage of the main peak area.[8]

Biological Activity and Signaling Pathway

(32-Carbonyl)-RMC-5552 is a potent inhibitor of mTOR.[2][13] Its mechanism of action is based on the bi-steric binding model, leading to highly selective and potent inhibition of mTORC1 over mTORC2.

The diagram below illustrates the mTORC1 signaling pathway and the inhibitory action of (32-Carbonyl)-RMC-5552.

Caption: Simplified mTORC1 signaling pathway and the site of inhibition.

Quantitative Biological Data

The biological activity of (32-Carbonyl)-RMC-5552 and related compounds is typically assessed through various in vitro assays.

| Assay Type | Target | IC₅₀ / pIC₅₀ | Reference |

| mTORC1 Substrate Phosphorylation | p-P70S6K (T389) | pIC₅₀ > 9 | [2][13] |

| mTORC1 Substrate Phosphorylation | p-4E-BP1 (T37/46) | pIC₅₀ > 9 | [2][13] |

| mTORC2 Substrate Phosphorylation | p-AKT (S473) | pIC₅₀ 8-9 | [2][13] |

Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for evaluating the biological activity of mTOR inhibitors like (32-Carbonyl)-RMC-5552.

Caption: Workflow for assessing mTORC1 inhibition in cancer cells.

Western Blotting Protocol Outline:

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat with a range of concentrations of (32-Carbonyl)-RMC-5552 for a specified time (e.g., 2-4 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of mTORC1 pathway proteins (e.g., p-4E-BP1, 4E-BP1, p-S6K, S6K, p-AKT, AKT).

-

Detection: Incubate with a corresponding secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.

Conclusion

(32-Carbonyl)-RMC-5552 is a pivotal intermediate in the synthesis of the advanced bi-steric mTORC1 inhibitor, RMC-5552. Its synthesis is complex, requiring careful manipulation of the rapamycin macrocycle. The biological evaluation of this and related compounds has confirmed the validity of the bi-steric inhibition concept, demonstrating potent and selective suppression of mTORC1 signaling. This technical guide provides a foundational resource for researchers engaged in the discovery and development of next-generation mTOR inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.revmed.com [ir.revmed.com]

- 8. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. (32-Carbonyl)-RMC-5552 - HY-134903 Hycultec GmbH [hycultec.de]

RMC-5552: A Bi-Steric Chemical Probe for Selective mTORC1 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The mammalian target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth and proliferation, and its hyperactivation is a hallmark of many cancers.[1] RMC-5552 is a first-in-class, potent, and selective bi-steric inhibitor of mTORC1.[2] This document provides a comprehensive technical overview of RMC-5552 as a chemical probe for mTORC1 signaling. It details its mechanism of action, selectivity profile, and preclinical and clinical findings. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate its use in research and drug development.

Introduction to RMC-5552

RMC-5552 is a third-generation mTORC1 inhibitor that employs a novel bi-steric mechanism.[3] It is designed to simultaneously engage both the orthosteric (active) site and an allosteric site on mTORC1, leading to profound and selective inhibition of the complex.[1][4] This dual-binding mode overcomes limitations of previous mTOR inhibitors, such as incomplete suppression of 4EBP1 phosphorylation by rapalogs and off-target effects of ATP-competitive inhibitors.[5][6]

Key Features of RMC-5552:

-

Bi-steric Mechanism: Covalently links a rapamycin analog with an mTOR kinase inhibitor, enabling simultaneous binding to the FRB domain and the ATP-binding site of mTORC1.[7]

-

High Potency: Exhibits sub-nanomolar IC50 values for the inhibition of mTORC1 signaling.[8]

-

Excellent Selectivity: Demonstrates significant selectivity for mTORC1 over mTORC2 and other kinases, minimizing off-target effects.[2][6]

-

Preclinical and Clinical Activity: Has shown significant anti-tumor activity in preclinical models and is currently being evaluated in clinical trials for various solid tumors.[5][9]

Mechanism of Action

RMC-5552's unique bi-steric mechanism allows it to act as a highly specific and potent inhibitor of mTORC1. The rapamycin-like moiety of RMC-5552 binds to FKBP12, and this complex then targets the FRB domain of mTOR. Concurrently, the ATP-competitive inhibitor component of RMC-5552 occupies the kinase active site. This dual engagement locks mTORC1 in an inactive conformation, leading to a more profound and sustained inhibition of its downstream signaling pathways compared to first or second-generation mTOR inhibitors.[4][10]

The mTORC1 Signaling Pathway

mTORC1 is a central hub for integrating signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes like protein synthesis, lipid metabolism, and autophagy.[11][12] Upon activation, mTORC1 phosphorylates several downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), to promote cell growth and proliferation.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data for RMC-5552 from preclinical studies.

Table 1: In Vitro Potency of RMC-5552

| Target | Assay | Cell Line | IC50 (nM) | Reference |

| p-S6K (mTORC1) | Western Blot | MDA-MB-468 | 0.14 | [8] |

| p-4EBP1 (mTORC1) | Western Blot | MDA-MB-468 | 0.48 | [8] |

| p-AKT (mTORC2) | Western Blot | MDA-MB-468 | 19 | [8] |

Table 2: In Vivo Efficacy of RMC-5552 in Xenograft Models

| Cancer Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Breast Cancer | MCF-7 | 1-10 mg/kg, i.p., once weekly | Dose-dependent reduction in tumor volume | [8] |

| Breast Cancer | HCC1954 | 1-3 mg/kg, i.p., once weekly | Significant tumor growth inhibition and stasis | [14] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of RMC-5552's effects.

Western Blotting for mTORC1 Signaling

This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets.

Materials:

-

Cell lines (e.g., MDA-MB-468, MCF-7)

-

RMC-5552

-

Complete cell culture medium

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-S6K, anti-p-4EBP1, anti-p-AKT, and total protein antibodies)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of RMC-5552 or vehicle control (DMSO) for the desired time (e.g., 2 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: 1:1000 for most phospho-specific and total antibodies.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (Crystal Violet Staining)

This assay measures the effect of RMC-5552 on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

RMC-5552

-

Complete cell culture medium

-

96-well plates

-

Crystal Violet solution (0.5% in 25% methanol)

-

Methanol

-

Solubilization solution (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of RMC-5552 or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with methanol for 15 minutes.

-

Remove the methanol and add crystal violet solution to each well. Incubate for 20 minutes at room temperature.

-

Wash the wells with water to remove excess stain.

-

-

Solubilization and Measurement:

-

Air dry the plate.

-

Add solubilization solution to each well and incubate on a shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RMC-5552 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., MCF-7)

-

Matrigel

-

RMC-5552

-

Vehicle for drug formulation (e.g., as described in preclinical studies)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer RMC-5552 or vehicle according to the desired dosing schedule (e.g., intraperitoneal injection once weekly).

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Conclusion

RMC-5552 represents a significant advancement in the development of mTORC1-targeted therapies. Its unique bi-steric mechanism of action confers high potency and selectivity, making it an invaluable tool for dissecting mTORC1 signaling in both basic research and preclinical drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize RMC-5552 as a chemical probe to further explore the intricacies of mTORC1 biology and its role in disease.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. assaygenie.com [assaygenie.com]

- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice [ouci.dntb.gov.ua]

- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 6. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]

- 7. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]

- 8. Item - Supplementary Tables1 from The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 9. ir.revmed.com [ir.revmed.com]

- 10. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. abcam.co.jp [abcam.co.jp]

The Advent of RMC-5552: A Precision Strike Against mTORC1-Driven Cancers

A Technical Whitepaper on the Discovery and Development of a First-in-Class Bi-Steric Inhibitor

For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies with improved efficacy and tolerability is a continuous endeavor. In this context, the discovery and development of RMC-5552, a first-in-class, bi-steric, and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), represents a significant advancement. This technical guide provides an in-depth overview of RMC-5552, from its innovative design to its preclinical and early clinical development, offering a comprehensive resource for the scientific community.

Introduction: Overcoming the Limitations of Previous mTOR Inhibitors

Hyperactivation of the PI3K/mTOR signaling pathway is a common feature in a wide array of human cancers, making it a prime target for therapeutic intervention.[1][2] The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[3] First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have limited clinical utility due to incomplete and weak inhibition of a key mTORC1 substrate, 4EBP1. Second-generation inhibitors, which target the ATP-binding site of both mTORC1 and mTORC2, exhibit improved potency but are often associated with dose-limiting toxicities, such as hyperglycemia, due to the inhibition of mTORC2.[4][5]

To address these challenges, Revolution Medicines developed a novel class of "bi-steric inhibitors" designed to interact with both the orthosteric (ATP-binding) and an allosteric (FKBP12-rapamycin binding, FRB) site on mTORC1.[1][2][6] This unique mechanism aims to achieve deep and selective inhibition of mTORC1, thereby potently suppressing 4EBP1 phosphorylation while sparing mTORC2, a profile intended to maximize anti-tumor activity and enhance tolerability.[7][8] RMC-5552 emerged from these efforts as a development candidate currently under clinical evaluation.[1][3]

Mechanism of Action: A Dual-Binding Approach to mTORC1 Inhibition

RMC-5552's innovative design as a bi-steric inhibitor allows it to simultaneously bind to two distinct sites on the mTOR kinase within the mTORC1 complex.[8] This dual engagement leads to potent and selective inhibition of mTORC1's kinase activity.[9] By effectively shutting down mTORC1, RMC-5552 prevents the phosphorylation of its key downstream substrates, including S6 kinase (S6K) and, crucially, the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[3][9] The dephosphorylation of 4EBP1 restores its tumor suppressor function, inhibiting the initiation of protein translation of key oncogenes and ultimately leading to cell cycle arrest and apoptosis in cancer cells with a hyperactive mTORC1 pathway.[9][10]

The selectivity for mTORC1 over mTORC2 is a key feature of RMC-5552.[1][11] Structural differences between the two complexes, particularly the partial occlusion of the FRB domain in mTORC2 by the Rictor-Sin1 complex, are exploited by the bi-steric design to achieve this selectivity.[11] This selective inhibition is predicted to mitigate the adverse events associated with mTORC2 inhibition, most notably hyperglycemia.[4][5]

Preclinical Development and Key Findings

The preclinical development of RMC-5552 involved extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties.[11] These efforts led to a development candidate with a highly differentiated profile.

In Vitro Potency and Selectivity

RMC-5552 demonstrated sub-nanomolar potency in inhibiting the phosphorylation of 4EBP1.[7] A key highlight of its preclinical profile is its remarkable selectivity for mTORC1 over mTORC2. Published data indicates an approximate 40-fold selectivity for mTORC1 over mTORC2 in cell-based assays and over 53-fold selectivity against other lipid kinases.[8][12]

| Parameter | Value | Reference |

| mTORC1/mTORC2 Selectivity | ~40-fold | [5][8][12] |

| Selectivity over other lipid kinases | >53-fold | [8][12] |

Table 1: Selectivity Profile of RMC-5552

In Vivo Anti-Tumor Activity

In preclinical models of human cancers with mTOR pathway activation, RMC-5552 has shown significant anti-tumor activity.[10][13] Studies in xenograft models demonstrated dose-dependent tumor growth inhibition, with higher doses leading to tumor stasis.[13] Importantly, these anti-tumor effects were observed at well-tolerated doses.[13]

Furthermore, preclinical studies have explored the combination of bi-steric mTORC1 inhibitors, including RMC-5552 and the tool compound RMC-6272, with RAS(ON) inhibitors in KRAS-mutant cancer models.[10][14] These combinations resulted in marked anti-tumor activity, enhanced apoptosis, and durable tumor regressions, suggesting a promising therapeutic strategy for RAS-addicted cancers.[10][15]

Clinical Development of RMC-5552

Based on its promising preclinical profile, RMC-5552 advanced into clinical development. A Phase 1/1b, first-in-human, open-label, dose-escalation study (NCT04774952) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 in patients with advanced solid tumors.[8][16]

Phase 1/1b Study Design and Preliminary Findings

Patients in the study received RMC-5552 as a weekly intravenous infusion.[10][17] As of a data cutoff in mid-2023, the study had evaluated several dose levels.[17]

| Parameter | Finding | Reference |

| Most Common Treatment-Related Adverse Events | Mucositis/stomatitis, nausea, decreased appetite, fatigue | [10][15][18] |

| Dose-Limiting Toxicity | Mucositis/stomatitis at higher doses | [10][15] |

| Incidence of Hyperglycemia | Low (4%) and not dose-limiting | [5][13][18] |

| Preliminary Efficacy | Disease control rate of 64-67%; one confirmed partial response and one complete response reported in patients with mTOR pathway alterations. | [15][16][17][18] |

Table 2: Summary of Preliminary Phase 1/1b Clinical Data for RMC-5552

A notable finding from the clinical study is the low incidence of hyperglycemia, which is consistent with the selective inhibition of mTORC1 over mTORC2.[5][13][18] To manage the on-target toxicity of mucositis, a prophylactic tacrolimus mouthwash was introduced, which was predicted to locally block the mechanism of action of RMC-5552 and has allowed for further dose escalation.[13][17]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments cited in the development of RMC-5552.

In Vitro Kinase Assays for Selectivity Profiling

To determine the selectivity of RMC-5552, enzymatic assays are typically performed. For mTORC1 and mTORC2, this would involve incubating the purified kinase complexes with their respective substrates (e.g., 4EBP1 for mTORC1, AKT for mTORC2) and ATP in the presence of varying concentrations of RMC-5552. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate using methods like ELISA or radiometric assays. The IC50 values are then calculated to determine the concentration of the inhibitor required to inhibit 50% of the kinase activity. Selectivity is determined by the ratio of IC50 values for different kinases. A broad panel of other kinases is also typically screened to assess off-target activity.[5][13]

Cell-Based Phosphorylation Assays

To assess the on-target activity of RMC-5552 in a cellular context, western blotting or Meso Scale Discovery (MSD) assays are commonly used. Cancer cell lines with known mTOR pathway activation are treated with a dose range of RMC-5552 for a specified time. Cells are then lysed, and the protein extracts are analyzed for the phosphorylation status of mTORC1 and mTORC2 substrates, such as p-4EBP1 (Thr37/46), p-S6K (Thr389), and p-AKT (Ser473). A reduction in p-4EBP1 and p-S6K with minimal effect on p-AKT would confirm the mTORC1-selective mechanism of action.

In Vivo Xenograft Studies

For in vivo efficacy studies, human cancer cell lines are implanted into immunocompromised mice.[13] Once tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups. RMC-5552 is typically administered via intraperitoneal (IP) or intravenous (IV) injection at various doses and schedules (e.g., once weekly).[13] Tumor volume and body weight are measured regularly to assess anti-tumor activity and tolerability.[13] At the end of the study, tumors can be harvested for pharmacodynamic analysis to confirm target engagement in vivo.[13]

Conclusion and Future Directions

The discovery and development of RMC-5552 mark a significant step forward in the targeted therapy of mTOR-driven cancers. Its novel bi-steric mechanism of action provides a compelling strategy for achieving potent and selective inhibition of mTORC1, which has translated into a promising safety and efficacy profile in early clinical studies. The ability to potently inhibit 4EBP1 phosphorylation while sparing mTORC2 addresses a key limitation of previous generations of mTOR inhibitors.

Ongoing clinical trials will further define the therapeutic potential of RMC-5552 as a monotherapy and in combination with other targeted agents, such as RAS(ON) inhibitors.[8] The continued investigation of this first-in-class molecule will undoubtedly provide valuable insights into the role of selective mTORC1 inhibition in cancer therapy and may offer a new treatment paradigm for patients with tumors harboring mTOR pathway alterations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]

- 8. Revolution Medicines Announces Publication Describing [globenewswire.com]

- 9. Facebook [cancer.gov]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]

- 13. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. ascopubs.org [ascopubs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

role of RMC-5552 in PI3K/Akt/mTOR pathway

An In-Depth Technical Guide on the Role of RMC-5552 in the PI3K/Akt/mTOR Pathway

Abstract

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers. The mechanistic Target of Rapamycin (mTOR) kinase, a central node in this pathway, exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While both are attractive therapeutic targets, the clinical utility of previous mTOR inhibitors has been hampered by either incomplete pathway suppression (first-generation rapalogs) or toxicity associated with mTORC2 inhibition (second-generation dual mTORC1/mTORC2 inhibitors). RMC-5552 is a first-in-class, third-generation mTOR inhibitor that utilizes a novel "bi-steric" mechanism to potently and selectively inhibit mTORC1 while sparing mTORC2. This guide provides a detailed overview of the mechanism, preclinical and clinical data, and key experimental methodologies related to RMC-5552, positioning it as a promising therapeutic agent for tumors with activated mTORC1 signaling.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a cascade initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of phosphatidylinositol 3-kinase (PI3K). PI3K phosphorylates PIP2 to PIP3, recruiting and activating Akt. Akt, in turn, modulates numerous downstream targets, including the tuberous sclerosis complex (TSC), which is a key negative regulator of mTORC1.

mTOR kinase is the core component of two complexes:

-

mTORC1: Composed of mTOR, Raptor, and mLST8, mTORC1 is sensitive to nutrient and growth factor inputs. It controls protein synthesis and cell growth primarily by phosphorylating S6 Kinase (S6K) and 4E-Binding Protein 1 (4EBP1).[1][2] Phosphorylation of 4EBP1 releases the eukaryotic initiation factor 4E (eIF4E), promoting the translation of oncogenic proteins.[2][3]

-

mTORC2: Composed of mTOR, Rictor, Sin1, and mLST8, mTORC2 is a key activator of Akt, phosphorylating it at the S473 residue, which is crucial for full Akt activation.[2] This creates a feedback loop within the pathway.

Oncogenic mutations in genes upstream of mTOR, such as PIK3CA or loss-of-function mutations in PTEN, can drive abnormal activation of mTORC1, making it a key target for cancer therapy.[4]

RMC-5552: A Bi-Steric mTORC1-Selective Inhibitor

RMC-5552 represents a novel class of mTORC1 inhibitors. Unlike previous generations, it employs a bi-steric mechanism, meaning it interacts with two distinct sites on the mTOR protein within the mTORC1 complex.[2][5] It was synthesized by covalently linking a rapamycin moiety to an ATP-competitive mTOR kinase inhibitor.[3]

This unique structure allows RMC-5552 to bind to both:

-

The allosteric site (the FKBP12-rapamycin-binding or FRB domain), similar to rapamycin.

-

The orthosteric site (the ATP-binding kinase domain), similar to second-generation inhibitors.

This dual interaction leads to a deeper and more potent inhibition of mTORC1.[2] Crucially, RMC-5552 exhibits high selectivity for mTORC1 over mTORC2. This selectivity is attributed to the structure of the mTORC2 complex, where the Rictor protein partially obstructs the FRB domain, preventing the stable binding of the rapamycin portion of RMC-5552.[3][6]

Quantitative Preclinical Data

Preclinical studies have demonstrated the potency, selectivity, and anti-tumor activity of RMC-5552 and its tool compound equivalent, RMC-6272.

Table 1: Cellular Potency and Selectivity of RMC-5552

| Cell Line | Assay Target | IC50 (nM) | Selectivity (mTORC2/mTORC1) | Reference |

| MDA-MB-468 | p-4EBP1 (mTORC1) | 1.7 | ~40-fold | [2][7][8][9] |

| MDA-MB-468 | p-Akt S473 (mTORC2) | 6.7 | [2] |

Data for RapaLink-1, a closely related bi-steric precursor to RMC-5552, is used to illustrate the principle of selectivity. RMC-5552's selectivity is consistently reported as approximately 40-fold for mTORC1 over mTORC2 in cell-based assays.[7][8][9]

Table 2: In Vivo Anti-Tumor Activity of RMC-5552

| Xenograft Model | Cancer Type | Dosing | Result | Reference |

| HCC1954 (PIK3CA H1047R) | Breast Cancer | 1 mg/kg, IV, Weekly | Significant tumor growth inhibition | [9] |

| HCC1954 (PIK3CA H1047R) | Breast Cancer | 3 mg/kg, IV, Weekly | Tumor stasis | [9] |

| NCI-H2122 (KRAS G12C) | NSCLC | 40 mg/kg (RMC-6272) + Sotorasib | Durable tumor regressions | [6] |

Clinical Trial Data

RMC-5552 was evaluated in a first-in-human, Phase 1 dose-escalation study (NCT04774952) in patients with advanced solid tumors.[7]

Table 3: Summary of Phase 1 Clinical Findings (NCT04774952)

| Parameter | Finding | Reference |

| Dosing | 1.6 to 16 mg, IV, Weekly | [8][10] |

| Most Common AEs | Mucositis (49%), Nausea (44%), Fatigue (42%) | [8] |

| Hyperglycemia | 4% of patients, not dose-limiting | [7][8] |

| Preliminary Efficacy | Disease Control Rate: 64% | [8] |

| Confirmed PR in PTEN-mutant H&N Cancer | [11][12] | |

| Complete Response in PTEN/PIK3CA-altered Endometrial Cancer | [8] |

The low incidence of hyperglycemia is a key finding, consistent with the sparing of mTORC2, which is a critical regulator of glucose metabolism.[7][8] This overcomes a major limitation of second-generation, non-selective mTOR inhibitors.

Key Experimental Protocols

Western Blotting for Pathway Modulation

This technique is used to assess the phosphorylation status of key mTORC1 and mTORC2 substrates.

-

Protocol Outline:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468) are cultured and treated with varying concentrations of RMC-5552 for a specified duration (e.g., 2-24 hours).

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated overnight at 4°C with primary antibodies against p-4EBP1 (T37/46), total 4EBP1, p-S6K (T389), total S6K, p-Akt (S473), total Akt, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and signals are detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified to determine the ratio of phosphorylated to total protein.

-

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of RMC-5552 in a living organism.

-

Protocol Outline:

-

Cell Implantation: Human cancer cells (e.g., HCC1954) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into vehicle and treatment groups. RMC-5552 is administered via the specified route (e.g., intravenous) and schedule (e.g., weekly).

-

Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded 2-3 times per week.

-

Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size, or at a specified time point.

-

Analysis: Tumor growth inhibition (TGI) is calculated. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for p-4EBP1).

-

Conclusion and Future Directions

RMC-5552 is a highly potent and selective mTORC1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and promising clinical activity in patients with mTOR-driven cancers.[10][11][12] Its defining feature is its bi-steric mechanism, which enables profound inhibition of mTORC1's downstream effectors, particularly 4EBP1, while its selectivity for mTORC1 over mTORC2 mitigates toxicities like hyperglycemia that have plagued earlier mTOR inhibitors.[1][7][8]

The favorable safety profile and demonstrated clinical activity make RMC-5552 a strong candidate for further development, both as a monotherapy for tumors with specific PI3K/mTOR pathway alterations and as a crucial component of combination therapies. Notably, its ability to suppress mTORC1 signaling makes it an ideal partner for RAS(ON) inhibitors in RAS-addicted cancers, where mTOR signaling is a known resistance pathway.[11][12] Ongoing and future studies will continue to define its role in the landscape of precision oncology.

References

- 1. Facebook [cancer.gov]

- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]

- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for RMC-5552 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-5552 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3] As a third-generation mTOR inhibitor, it uniquely interacts with both the orthosteric and allosteric binding sites of mTORC1, leading to profound and selective inhibition of this key signaling node.[2] The PI3K/mTOR pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.[3][4] RMC-5552 has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation.[3]

These application notes provide detailed protocols for key in vitro assays to characterize the activity and selectivity of RMC-5552. The included methodologies are essential for researchers studying mTORC1 signaling and for professionals involved in the development of mTORC1-targeted therapies.

Data Presentation

Table 1: In Vitro Potency and Selectivity of RMC-5552

This table summarizes the half-maximal inhibitory concentrations (IC50) of RMC-5552 against key mTORC1 and mTORC2 substrates in a cellular context. The data highlights the potent and selective inhibition of mTORC1 signaling.

| Target Pathway | Phosphorylation Site | Cell Line | IC50 (nM) |

| mTORC1 | p-S6K (T389) | MDA-MB-468 | 0.28 |

| mTORC1 | p-4EBP1 (T37/46) | MDA-MB-468 | 1.4 |

| mTORC2 | p-AKT (S473) | MDA-MB-468 | 19 |

Data compiled from multiple sources.[5][6]

Table 2: RMC-5552 Selectivity Profile

This table illustrates the selectivity of RMC-5552 for mTORC1 over mTORC2, a key feature that distinguishes it from earlier generations of mTOR inhibitors.

| Parameter | Value |

| mTORC1/mTORC2 Selectivity (p-AKT IC50 / p-4EBP1 IC50) | ~40-fold |

This selectivity helps in avoiding the dose-limiting hyperglycemia associated with mTORC2 inhibition.[4]

Signaling Pathway

Caption: RMC-5552 selectively inhibits mTORC1, blocking downstream signaling to S6K and 4EBP1.

Experimental Protocols

Protocol 1: Cell-Based mTORC1/mTORC2 Phosphorylation Assay

This protocol details the methodology for determining the potency and selectivity of RMC-5552 by measuring the phosphorylation of key downstream substrates of mTORC1 (p-S6K, p-4EBP1) and mTORC2 (p-AKT) using a Western blot analysis.

1. Cell Culture and Seeding:

- Culture MDA-MB-468 breast cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

- Seed the cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare a serial dilution of RMC-5552 in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.

- Starve the cells in serum-free medium for 4 hours prior to treatment.

- Treat the cells with varying concentrations of RMC-5552 for 2 hours. Include a vehicle control (DMSO only).

3. Cell Lysis and Protein Quantification:

- After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

4. Western Blotting:

- Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

- Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

- Perform electrophoresis to separate the proteins by size.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against p-S6K (T389), p-4EBP1 (T37/46), p-AKT (S473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the phosphoprotein signals to the total protein or loading control signals.

- Plot the normalized signal as a function of the RMC-5552 concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Experimental Workflow

Caption: A typical workflow for evaluating RMC-5552's in vitro activity on mTOR signaling.

Protocol 2: Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of RMC-5552 on cancer cell lines.

1. Cell Seeding:

- Harvest and count the desired cancer cell line (e.g., HCC1954).

- Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media.

- Allow the cells to attach and resume growth for 24 hours.

2. Compound Treatment:

- Prepare a 10-point, 3-fold serial dilution of RMC-5552 in culture medium.

- Remove the existing medium from the cells and add the medium containing the various concentrations of RMC-5552. Include a vehicle control.

- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

3. Viability Assessment:

- After the incubation period, assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or a resazurin-based assay.

- Follow the manufacturer's instructions for the chosen assay. This typically involves adding the reagent to each well and incubating for a specified period.

- Measure the luminescence or fluorescence using a plate reader.

4. Data Analysis:

- Subtract the background signal (medium only wells).

- Normalize the data to the vehicle-treated control wells (representing 100% viability).

- Plot the percentage of cell viability against the log of the RMC-5552 concentration.

- Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a sigmoidal dose-response curve.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always adhere to standard laboratory safety practices.

References

- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RMC-5552 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of RMC-5552, a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), in preclinical xenograft models.

Introduction

RMC-5552 is a third-generation mTOR inhibitor that exhibits a unique bi-steric mechanism of action, binding to both the orthosteric and allosteric sites of mTORC1.[1][2] This results in potent and selective inhibition of mTORC1 over mTORC2, a key feature that mitigates the hyperglycemic side effects often associated with dual mTORC1/mTORC2 inhibitors.[3][4] The primary downstream effect of RMC-5552 is the suppression of 4E-binding protein 1 (4EBP1) phosphorylation, a critical step in the regulation of protein translation and cell growth.[5][6][7] Preclinical studies have demonstrated significant anti-tumor activity of RMC-5552 in various xenograft models, both as a monotherapy and in combination with other targeted agents.[5][7][8]

Mechanism of Action: mTORC1 Signaling Pathway

RMC-5552 selectively inhibits mTORC1, a central regulator of cell growth and proliferation. The diagram below illustrates the simplified mTORC1 signaling pathway and the point of intervention by RMC-5552.

Caption: RMC-5552 selectively inhibits the mTORC1 signaling pathway.

Preclinical Efficacy of RMC-5552 in Xenograft Models

RMC-5552 has demonstrated significant anti-tumor activity across a range of preclinical cancer models. The following table summarizes the quantitative data from key xenograft studies.

| Cancer Type | Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Breast Cancer | HCC1954 (PIK3CA H1047R) | RMC-5552 | 1 mg/kg, weekly, IP | Significant growth inhibition | [3][8] |

| Breast Cancer | HCC1954 (PIK3CA H1047R) | RMC-5552 | 3 mg/kg, weekly, IP | Tumor stasis | [3][8] |

| Non-Small Cell Lung Cancer | KRAS mutant | RMC-5552 + RAS(ON) inhibitor | Not specified | Enhanced tumor apoptosis and durable tumor regressions compared to single agents | [5][9] |

| Bladder Cancer | TSC1/TSC2 deficient PDX | RMC-5552 | 3 mg/kg, once | Significant tumor volume reduction in 2 of 3 models and delayed growth in the third | [10] |

Experimental Protocols

This section provides detailed protocols for conducting xenograft studies with RMC-5552. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are covered.

Experimental Workflow for a Xenograft Study

The following diagram outlines the general workflow for a typical xenograft study involving RMC-5552.

Caption: General workflow for an RMC-5552 xenograft study.

Detailed Protocol for a Cell Line-Derived Xenograft (CDX) Study

This protocol is adapted from studies using the HCC1954 breast cancer cell line.[3][8]

1. Materials and Reagents:

-

HCC1954 human breast cancer cell line

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel®

-

RMC-5552

-

Vehicle solution (e.g., 5% Transcutol, 5% Solutol HS 15, 90% water v/w/v)

-

Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Anesthetic (e.g., isoflurane)

-

Tissue collection and processing reagents (for pharmacodynamic analysis)

2. Cell Culture:

-

Culture HCC1954 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells regularly to maintain exponential growth.

-

Prior to implantation, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at the desired concentration.

3. Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 5 x 10^6 HCC1954 cells in a total volume of 0.2 mL into the right flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (width² x length) / 2.

-

When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

5. RMC-5552 Administration:

-

Prepare a stock solution of RMC-5552 and dilute to the final desired concentrations (e.g., 1 mg/kg and 3 mg/kg) in the vehicle solution.

-

Administer RMC-5552 or vehicle control via intraperitoneal (IP) injection once weekly.

6. Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight 2-3 times per week.

-

Observe the animals for any signs of toxicity.

-

The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a specific duration of treatment.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

7. Pharmacodynamic Analysis:

-

Tumor samples can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

-

Assess the levels of phosphorylated 4EBP1 (p4EBP1) and other relevant biomarkers in tumor lysates by methods such as Western blotting or ELISA to confirm target engagement by RMC-5552.

Considerations for Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, offer a more clinically relevant system.

-

Animal Strain: Severely immunodeficient strains such as NOD-scid gamma (NSG) mice are typically required for successful engraftment of human tumors.

-

Tissue Implantation: Fresh, sterile patient tumor tissue should be implanted subcutaneously into the flank of the mice, typically within a few hours of surgical resection.

-

Passaging: Once the initial tumor (P0) has grown, it can be harvested and serially passaged into new cohorts of mice for expansion and subsequent treatment studies.

-

Characterization: It is crucial to characterize the PDX models to ensure they retain the histological and molecular features of the original patient tumor.

Conclusion

RMC-5552 is a promising mTORC1-selective inhibitor with demonstrated preclinical anti-tumor activity in various xenograft models. The protocols and data presented in these application notes are intended to guide researchers in the effective design and execution of in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to detailed and standardized protocols is essential for generating robust and reproducible data in preclinical drug development.

References

- 1. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 2. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]

- 3. sites.math.duke.edu [sites.math.duke.edu]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 7. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]